molecular formula C25H42N2 B14320925 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine CAS No. 103913-26-4

1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine

Cat. No.: B14320925
CAS No.: 103913-26-4
M. Wt: 370.6 g/mol
InChI Key: VDTHBMASUXOHNJ-UHFFFAOYSA-N
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Description

1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine is an organic compound that belongs to the class of piperazines It is characterized by a dodecyl chain attached to the nitrogen atom of the piperazine ring and a phenylprop-2-en-1-yl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine typically involves the reaction of dodecylamine with 1-(3-phenylprop-2-en-1-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the saturated derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Saturated derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand for studying receptor-ligand interactions.

    Industry: It can be used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The phenylprop-2-en-1-yl group can engage in π-π interactions with aromatic residues in proteins, while the dodecyl chain can enhance membrane permeability.

Comparison with Similar Compounds

    1-Dodecyl-4-(3-phenylprop-2-EN-1-YL)piperazine: is similar to other piperazine derivatives such as:

Uniqueness: this compound is unique due to the presence of both a long dodecyl chain and a phenylprop-2-en-1-yl group, which confer distinct physicochemical properties and potential biological activities.

Properties

CAS No.

103913-26-4

Molecular Formula

C25H42N2

Molecular Weight

370.6 g/mol

IUPAC Name

1-dodecyl-4-(3-phenylprop-2-enyl)piperazine

InChI

InChI=1S/C25H42N2/c1-2-3-4-5-6-7-8-9-10-14-19-26-21-23-27(24-22-26)20-15-18-25-16-12-11-13-17-25/h11-13,15-18H,2-10,14,19-24H2,1H3

InChI Key

VDTHBMASUXOHNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CCN(CC1)CC=CC2=CC=CC=C2

Origin of Product

United States

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